molecular formula C13H10Cl2N2O3S B6068816 2,5-dichloro-N'-(2-hydroxybenzylidene)benzenesulfonohydrazide

2,5-dichloro-N'-(2-hydroxybenzylidene)benzenesulfonohydrazide

Cat. No. B6068816
M. Wt: 345.2 g/mol
InChI Key: JAVHLPHLLSFRIR-LZYBPNLTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dichloro-N'-(2-hydroxybenzylidene)benzenesulfonohydrazide, also known as DHBS, is a chemical compound that has been widely used in scientific research. It is a hydrazide derivative of sulfonamide and has been studied for its potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N'-(2-hydroxybenzylidene)benzenesulfonohydrazide is not fully understood. However, it has been suggested that 2,5-dichloro-N'-(2-hydroxybenzylidene)benzenesulfonohydrazide exerts its therapeutic effects by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). 2,5-dichloro-N'-(2-hydroxybenzylidene)benzenesulfonohydrazide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
2,5-dichloro-N'-(2-hydroxybenzylidene)benzenesulfonohydrazide has been shown to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress. It has also been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). 2,5-dichloro-N'-(2-hydroxybenzylidene)benzenesulfonohydrazide has been shown to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

2,5-dichloro-N'-(2-hydroxybenzylidene)benzenesulfonohydrazide has several advantages for lab experiments. It is readily available and easy to synthesize. It has been shown to exhibit a wide range of therapeutic effects, making it a potential candidate for the treatment of various diseases. However, 2,5-dichloro-N'-(2-hydroxybenzylidene)benzenesulfonohydrazide has some limitations for lab experiments. It has poor solubility in water, which can limit its bioavailability. 2,5-dichloro-N'-(2-hydroxybenzylidene)benzenesulfonohydrazide can also exhibit cytotoxic effects at high concentrations, which can limit its use in cell culture experiments.

Future Directions

There are several future directions for research on 2,5-dichloro-N'-(2-hydroxybenzylidene)benzenesulfonohydrazide. One potential area of research is the development of novel 2,5-dichloro-N'-(2-hydroxybenzylidene)benzenesulfonohydrazide derivatives with improved solubility and bioavailability. Another area of research is the investigation of 2,5-dichloro-N'-(2-hydroxybenzylidene)benzenesulfonohydrazide as a potential therapeutic agent for other diseases such as inflammatory bowel disease and Alzheimer's disease. Finally, the mechanism of action of 2,5-dichloro-N'-(2-hydroxybenzylidene)benzenesulfonohydrazide needs to be further elucidated to fully understand its therapeutic potential.

Synthesis Methods

2,5-dichloro-N'-(2-hydroxybenzylidene)benzenesulfonohydrazide can be synthesized by the reaction of 2,5-dichlorobenzenesulfonyl chloride with 2-hydroxybenzaldehyde and hydrazine hydrate. The reaction takes place in a solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified by recrystallization using a suitable solvent.

Scientific Research Applications

2,5-dichloro-N'-(2-hydroxybenzylidene)benzenesulfonohydrazide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. 2,5-dichloro-N'-(2-hydroxybenzylidene)benzenesulfonohydrazide has been studied for its potential use in the treatment of rheumatoid arthritis, breast cancer, and liver cancer.

properties

IUPAC Name

2,5-dichloro-N-[(E)-(2-hydroxyphenyl)methylideneamino]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O3S/c14-10-5-6-11(15)13(7-10)21(19,20)17-16-8-9-3-1-2-4-12(9)18/h1-8,17-18H/b16-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAVHLPHLLSFRIR-LZYBPNLTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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